1H-Benzimidazol-2-amine, 6-(1-methylethyl)-
Description
Historical Evolution and Significance of Benzimidazole (B57391) Scaffolds
The journey of benzimidazole chemistry began in 1872 when Hoebrecker first reported the synthesis of 2,5- (or 2,6-) dimethylbenzimidazole through the reduction and subsequent dehydration of 2-nitro-4-methylacetanilide. This initial discovery paved the way for extensive research into this versatile heterocyclic system. The benzimidazole structure is characterized by its exceptional stability, being resistant to degradation by hot acids and alkalis.
The significance of the benzimidazole scaffold in biological systems was profoundly highlighted with the discovery that 5,6-dimethylbenzimidazole (B1208971) is an integral component of vitamin B12, where it functions as an axial ligand for the cobalt atom. nih.gov This finding spurred immense interest in benzimidazole derivatives, leading to the discovery of their vast pharmacological potential. Today, the benzimidazole core is a key structural component in numerous approved drugs, demonstrating a wide spectrum of activities including antiulcer, anticancer, antimicrobial, and antihypertensive effects. arabjchem.orgnih.gov Its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions makes it an efficient binder for various enzymes and receptors.
| Year | Milestone | Significance |
|---|---|---|
| 1872 | First synthesis of a benzimidazole derivative by Hoebrecker. | Marks the beginning of benzimidazole chemistry. |
| 1950s | Identification of 5,6-dimethylbenzimidazole in Vitamin B12. nih.gov | Established the biological relevance of the benzimidazole scaffold. |
| Mid-20th Century to Present | Development of numerous benzimidazole-based drugs. | Demonstrates the scaffold's versatility and importance in medicinal chemistry. arabjchem.org |
Overview of the Chemical Biology Relevance of Benzimidazole-2-amine Derivatives
Within the broader class of benzimidazoles, the 2-aminobenzimidazole (B67599) moiety is a particularly important pharmacophore. researchgate.net Its structural resemblance to purine (B94841) bases allows it to act as a bioisostere, interfering with nucleic acid and protein synthesis. arabjchem.org This has led to the development of numerous derivatives with significant biological activities. The 2-amino group provides a crucial point for further chemical modification, allowing for the synthesis of large libraries of compounds for drug discovery programs. researchgate.netresearchgate.net
Research has shown that 2-aminobenzimidazole derivatives possess a wide range of therapeutic applications. They have been investigated as antimicrobial, anticancer, antiviral, and anti-inflammatory agents. scispace.cominnovareacademics.in For instance, certain derivatives have shown potent activity against parasitic protozoa like Leishmania, while others have been developed as potent antimalarials. The versatility of this scaffold stems from the fact that substitutions at the N-1, C-5, and C-6 positions can be systematically varied to fine-tune the molecule's interaction with specific biological targets. nih.govresearchgate.net
| Derivative Type | Biological Activity | Example Research Area |
|---|---|---|
| N-1 and C-5/C-6 substituted | Antiprotozoal (Leishmaniasis) | Targeting parasitic enzymes and metabolic pathways. |
| Phenol-containing N-1 substituted | Antimalarial (Plasmodium falciparum) | Development of new drugs against resistant malaria strains. |
| Various substitutions | Anticancer | Targeting DNA topoisomerase I and other cancer-related enzymes. nih.gov |
| N-1 and C-6 substituted | Quorum Sensing Inhibition | Adjuvant therapy for bacterial infections like Pseudomonas aeruginosa. acs.org |
Positioning of 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- within Contemporary Chemical Research
Direct and extensive research literature specifically detailing the synthesis and biological applications of 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- (also known as 6-isopropyl-1H-benzo[d]imidazol-2-amine) is limited. However, its structural features place it firmly within a highly active area of medicinal chemistry research, particularly in the development of agents that modulate bacterial communication and virulence.
The positioning of this compound can be understood by examining structurally similar molecules that have been the subject of recent studies. For example, a recent hit-to-lead study focused on developing potent inhibitors of the Pseudomonas Quorum Sensing Receptor (PqsR), a key regulator of virulence in the opportunistic pathogen Pseudomonas aeruginosa. acs.org In this study, a series of 1H-benzo[d]imidazole-2-amine derivatives were synthesized and evaluated. A key finding was the discovery of 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile as a potent PqsR antagonist. acs.org
The structure-activity relationship (SAR) from this study provides valuable insights into the potential role of 1H-Benzimidazol-2-amine, 6-(1-methylethyl)-. The aforementioned study highlighted that an isopropyl group at the N-1 position was optimal for biological activity, suggesting that a lipophilic substituent of this size is well-tolerated and potentially beneficial for binding to the target. acs.org While the target compound of this article features the isopropyl group at the C-6 position of the benzimidazole ring, this substitution is also of significant interest. The introduction of a moderately sized, lipophilic group like isopropyl onto the benzene (B151609) ring can significantly influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability, and can also contribute to hydrophobic interactions within the target's binding site.
Therefore, 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- is best positioned as a valuable synthetic intermediate or a candidate molecule for screening in drug discovery campaigns targeting bacterial quorum sensing or other therapeutic areas where benzimidazole-2-amines have shown promise. Its synthesis would likely follow established routes, involving the condensation of 4-isopropyl-1,2-phenylenediamine with cyanogen (B1215507) bromide or a related reagent. Further research into this specific compound could explore its potential as a PqsR inhibitor or in other biological assays, leveraging the extensive knowledge base established for the broader class of 6-substituted-2-aminobenzimidazoles.
Structure
3D Structure
Properties
IUPAC Name |
6-propan-2-yl-1H-benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVWHGCFBVRNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269254 | |
| Record name | 6-(1-Methylethyl)-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060803-20-4 | |
| Record name | 6-(1-Methylethyl)-1H-benzimidazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060803-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1-Methylethyl)-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Analysis and Conformational Studies
Detailed Spectroscopic Characterization for Structural Insights (Beyond Basic Identification)
A comprehensive spectroscopic analysis is fundamental to understanding the intricate structural details of 1H-Benzimidazol-2-amine, 6-(1-methylethyl)-. Techniques such as high-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) would provide invaluable information beyond simple confirmation of its chemical identity.
High-Resolution Nuclear Magnetic Resonance (NMR) for Stereochemical and Conformational Analysis
High-resolution NMR spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms. For 1H-Benzimidazol-2-amine, 6-(1-methylethyl)-, specific NMR experiments would be crucial.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to unambiguously assign all proton and carbon signals. Of particular interest would be the signals corresponding to the isopropyl group at the 6-position and the protons of the benzimidazole (B57391) core.
Furthermore, Nuclear Overhauser Effect (NOE) experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), would provide through-space correlations between protons, offering insights into the preferred conformation of the isopropyl group relative to the benzimidazole ring system. The dynamic behavior of the molecule in solution, such as the potential for restricted rotation of the isopropyl group, could also be investigated using variable temperature NMR studies.
The tautomerism inherent to the 2-aminobenzimidazole (B67599) scaffold, involving the migration of a proton between the ring nitrogens and the exocyclic amine group, would be a key area of investigation. NMR spectroscopy is a primary method for studying such dynamic equilibria in solution. The observation of averaged signals for certain pairs of atoms at room temperature and the potential for signal decoalescence at lower temperatures would provide quantitative information about the rates of tautomeric exchange. For related benzimidazole systems, NMR has been instrumental in determining the predominant tautomeric form in various solvents.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Tautomeric State Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule and is sensitive to the nuances of its bonding environment.
For 1H-Benzimidazol-2-amine, 6-(1-methylethyl)-, the IR and Raman spectra would be expected to show characteristic bands for the N-H stretches of the amine and imidazole (B134444) moieties, typically in the region of 3100-3500 cm⁻¹. The precise positions and shapes of these bands can offer clues about hydrogen bonding interactions and the predominant tautomeric form.
The C=N and C=C stretching vibrations of the benzimidazole ring would appear in the 1400-1650 cm⁻¹ region. The vibrations associated with the isopropyl group, including C-H stretching and bending modes, would also be identifiable. A combined analysis of both IR and Raman spectra, which have different selection rules, would provide a more complete vibrational profile of the molecule.
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy. Theoretical calculations of the vibrational frequencies for the different possible tautomers of 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- would allow for a more definitive assignment of the experimental spectra and aid in identifying the most stable tautomer in the gas phase or in specific solvent environments.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. An X-ray crystallographic study of 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- would provide a wealth of information about its molecular geometry, bond parameters, and intermolecular interactions.
Analysis of Molecular Geometry and Bond Parameters
A crystal structure would yield accurate measurements of all bond lengths and angles within the molecule. This data would be invaluable for understanding the electronic distribution and bonding characteristics. For instance, the C-N bond lengths within the imidazole ring and to the exocyclic amine group would provide direct evidence for the predominant tautomeric form in the solid state. In many benzimidazole derivatives, delocalization of π-electrons within the heterocyclic ring is observed, leading to bond lengths that are intermediate between single and double bonds.
The geometry of the isopropyl group and its orientation relative to the planar benzimidazole ring would also be precisely determined. Any deviations from idealized geometries could indicate steric strain or specific electronic interactions.
Table 1: Hypothetical Crystallographic Data for 1H-Benzimidazol-2-amine, 6-(1-methylethyl)-
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
Note: This table is hypothetical and represents the type of data that would be obtained from an X-ray diffraction experiment.
Investigation of Intermolecular Interactions and Supramolecular Aggregation
The way molecules pack in a crystal is determined by a network of intermolecular interactions. X-ray crystallography would reveal the details of hydrogen bonding, a key interaction for this molecule. The N-H groups of the imidazole ring and the amino group are potential hydrogen bond donors, while the nitrogen atoms of the imidazole ring are potential acceptors.
The analysis of the crystal packing would likely show the formation of hydrogen-bonded dimers, chains, or more complex three-dimensional networks. These interactions play a crucial role in the physical properties of the solid material.
Conformational Preferences and Dynamic Behavior in Solution
While X-ray crystallography provides a static picture of the molecule in the solid state, its behavior in solution can be quite different. As previously mentioned, NMR spectroscopy is the primary tool for investigating the conformational preferences and dynamic processes of 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- in solution.
The key dynamic process to study would be the prototropic tautomerism. The equilibrium between the different tautomeric forms can be influenced by factors such as solvent polarity, pH, and temperature. Variable-temperature NMR experiments could be used to "freeze out" the tautomeric exchange on the NMR timescale, allowing for the observation of individual tautomers and the determination of the thermodynamic parameters for the equilibrium.
The conformational flexibility of the 6-(1-methylethyl) substituent would also be of interest. While rotation around the C-C single bond connecting the isopropyl group to the benzimidazole ring is expected to be relatively free, there may be a preferred orientation in solution due to subtle steric or electronic effects. NOESY experiments would be instrumental in determining these preferences. Computational modeling could also be employed to calculate the potential energy surface for this rotation and identify the low-energy conformations.
Structure Activity Relationship Sar Studies of 1h Benzimidazol 2 Amine, 6 1 Methylethyl Derivatives in in Vitro Biological Contexts
Elucidation of Key Structural Motifs for In Vitro Activity
The biological activity of 2-aminobenzimidazole (B67599) derivatives is intrinsically linked to several key structural motifs. The core benzimidazole (B57391) ring system, a fusion of benzene (B151609) and imidazole (B134444) rings, is a critical pharmacophore. srrjournals.com This bicyclic, planar structure with its 10-π electron system allows for significant interaction with biological targets. nih.goveurekaselect.com
Key structural features essential for the in vitro activity of this class of compounds include:
The 2-Amino Group: The presence of the amino group at the 2-position is a crucial determinant of the biological activity profile. This group can act as a hydrogen bond donor, which is often vital for binding to target enzymes or receptors. nih.gov
The Benzimidazole Core: The fused ring system itself is fundamental. Modifications to this core, such as the introduction of substituents on the benzene ring, can modulate the electronic properties and lipophilicity of the molecule, thereby influencing its activity. nih.gov
N-H Moiety of the Imidazole Ring: The acidic proton on the imidazole nitrogen can participate in hydrogen bonding, which can be a key interaction for target recognition.
Studies on a variety of 2-aminobenzimidazole derivatives have consistently highlighted these features as being central to their observed in vitro effects, which range from antimicrobial to anticancer activities. researchgate.netresearchgate.net
Impact of Substitutions on the 2-Amine Group on In Vitro Biological Outcomes
Modification of the 2-amino group has been shown to have a profound impact on the in vitro biological activity of benzimidazole derivatives. The nature of the substituent can influence the molecule's polarity, steric profile, and hydrogen-bonding capacity.
For instance, acylation or sulfonylation of the 2-amino group can lead to significant changes in activity. A study on 2-amino-1-isopropylsulfonyl-6-substituted benzimidazoles as p38α MAP kinase inhibitors revealed that the N-sulfonyl group was important for activity. nih.gov
| Modification on 2-Amine Group | General Impact on In Vitro Activity | Potential Reason |
|---|---|---|
| Alkylation (e.g., benzyl) | Can increase lipophilicity and alter binding mode. In some cases, N-benzyl derivatives have shown potent antileishmanial activity. nih.gov | Enhanced membrane permeability and specific hydrophobic interactions with the target. |
| Acylation | May increase or decrease activity depending on the acyl group and the biological target. Cinnamoyl acylation has been explored for antiproliferative activity. researchgate.net | Alters electronic properties and can introduce additional binding interactions. |
| Formation of Schiff Bases | Often leads to compounds with significant antiproliferative and antimicrobial activities. researchgate.net | The imine bond can be crucial for target interaction, and the aromatic substituent introduces further possibilities for binding. |
These examples underscore the sensitivity of the biological activity to changes at the 2-amino position, making it a key site for synthetic modification in drug discovery programs.
Role of the 6-(1-methylethyl) Moiety in Target Recognition and Selectivity
While specific studies on the 6-isopropyl group in 2-aminobenzimidazoles are limited, research on derivatives with various substituents at the 5(6)-position provides valuable insights into the potential role of this moiety. The position and nature of substituents on the benzene ring can significantly influence the pharmacological profile of the compound. nih.gov
A study on 2-aminobenzimidazole derivatives as H3-antagonists explored a range of substituents at the 5(6)-position, including electron-donating and electron-withdrawing groups. nih.gov The findings from this and other studies suggest that a substituent at the 6-position, such as the 1-methylethyl (isopropyl) group, can play several roles:
Steric Influence: The bulky isopropyl group can provide a steric hindrance that may favor a specific binding orientation within a receptor pocket, potentially leading to enhanced selectivity for a particular target.
Lipophilicity: The isopropyl group increases the lipophilicity of the molecule. This can be a critical factor for cell membrane permeability and for hydrophobic interactions with the target protein. A study showed a parabolic dependence of H3-receptor affinity on the lipophilicity (log P) of the compounds. nih.gov
Electronic Effects: While primarily an alkyl group with a weak electron-donating effect, its presence can subtly influence the electronic distribution within the benzimidazole ring system, which may impact binding affinity.
The table below summarizes the observed effects of different substituents at the 5(6)-position from a study on H3-receptor affinity, which can be used to infer the potential impact of a 6-isopropyl group.
| Substituent at 5(6)-Position | Observed H3-Receptor Affinity (pKi) |
|---|---|
| -H | 7.77 |
| -CH3 | 8.19 |
| -OCH3 | 9.37 |
| -Cl | 8.51 |
| -CF3 | 8.59 |
Influence of Benzene Ring Substituents on Activity Profiles
Substituents on the benzene portion of the benzimidazole ring play a crucial role in modulating the in vitro activity of these compounds. The electronic nature (electron-donating or electron-withdrawing) and the position of these substituents can fine-tune the pharmacological properties. nih.gov
For example, in a series of N-Mannich bases of 2-mercapto-1H-benzimidazoles, it was found that a compound with an electron-releasing methoxy group at the 6-position exhibited strong anti-inflammatory activity. nih.gov Conversely, a derivative with an electron-withdrawing nitro group at the same position was even more active. nih.gov This indicates that the nature of the electronic effect required for optimal activity can be target-dependent.
The following table illustrates how different substituents on the benzene ring of benzimidazole derivatives have influenced their in vitro biological activities in various studies.
| Substituent and Position | Derivative Class | Observed In Vitro Activity | Reference |
|---|---|---|---|
| 6-methoxy (electron-donating) | 2-mercapto-1H-benzimidazoles | Strong anti-inflammatory activity | nih.gov |
| 6-nitro (electron-withdrawing) | 2-mercapto-1H-benzimidazoles | Potent anti-inflammatory activity | nih.gov |
| 5(6)-methoxy | 2-aminobenzimidazoles | High H3-receptor affinity (pKi = 9.37) | nih.gov |
| 5,6-dimethyl | 1-benzyl-2-aminobenzimidazoles | Variable antibacterial activity depending on other substitutions | nih.gov |
These findings highlight the importance of systematic exploration of benzene ring substitutions to optimize the activity profile of 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- derivatives for a specific biological target.
Development of SAR Models from Biochemical and Cellular Assay Data
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. nih.gov The development of such models for 2-aminobenzimidazole derivatives relies on data from biochemical and cellular assays.
The process of developing a QSAR model typically involves:
Data Collection: A dataset of compounds with known in vitro biological activity (e.g., IC50, pKi) is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, molar refractivity), electronic descriptors, and steric descriptors. nih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the model is assessed using statistical techniques like leave-one-out cross-validation and by using an external set of compounds not included in the model development. nih.gov
A QSAR study on 2-aminobenzimidazole derivatives as H3-antagonists found that lipophilicity (log P) and basicity (pKa) were key parameters influencing receptor affinity. The resulting MLR model showed a parabolic dependence of affinity on log P. nih.gov Another QSAR study on 1-benzylbenzimidazole derivatives against Pseudomonas aeruginosa also successfully developed predictive models. nih.gov
These models provide valuable insights into the mechanism of action and can guide the design of new, more potent derivatives of 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- by predicting their activity before synthesis.
Mechanistic Investigations of Biological Activities in Non Human, Non Clinical Models
Biochemical Pathway Modulation Studies (In Vitro)
Enzyme Inhibition Kinetics and Specificity (e.g., Kinases, Proteases)
No specific studies detailing the enzyme inhibition kinetics or specificity of 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- against kinases, proteases, or other enzymes were identified. Research on other benzimidazole (B57391) derivatives has shown that this chemical scaffold can exhibit inhibitory activity against various enzymes, but these findings cannot be directly extrapolated to the specific compound .
Receptor Binding Affinities and Ligand-Receptor Interactions
There is no available data from receptor binding assays or ligand-receptor interaction studies for 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- . Therefore, its affinity for any specific biological receptors remains uncharacterized.
Cellular Response Analysis in Non-Human Cell Lines (In Vitro)
Effects on Cell Proliferation and Viability in Specific Cell Lines (e.g., Cancer Cell Lines)
Specific data on the effects of 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- on the proliferation and viability of non-human cancer cell lines or other specific cell lines are not present in the available literature. While many benzimidazole analogues have been investigated for their cytotoxic and anti-proliferative properties, no such studies have been published for this compound.
Induction of Apoptosis or Cell Cycle Arrest Mechanisms (In Vitro)
Mechanistic studies concerning the induction of apoptosis or cell cycle arrest by 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- in any cell line have not been reported. The potential for this compound to influence these fundamental cellular processes is currently unknown.
Modulation of Signal Transduction Pathways (e.g., MAPK, JNK)
There is no information available regarding the modulation of signal transduction pathways, such as the MAPK or JNK pathways, by 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- . Investigations into its effects on intracellular signaling cascades have not been documented.
Scientific investigation into the precise mechanisms of action for the compound 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- is an emerging field. While the broader class of benzimidazoles is known for a variety of biological activities, research is ongoing to elucidate the specific molecular interactions and pathways affected by this particular derivative. The following sections detail the current understanding of its antimicrobial activity mechanisms as observed in in vitro microbial cultures.
Investigation of Bacterial Target Inhibition (e.g., DNA Gyrase, Tubulin)
The benzimidazole scaffold is a core component of various molecules that have been investigated as inhibitors of essential bacterial enzymes. A primary target for many antibacterial benzimidazoles is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication. These enzymes introduce negative supercoils into DNA, a process vital for relieving torsional stress during replication and transcription. Inhibition of DNA gyrase leads to the disruption of these fundamental cellular processes, ultimately resulting in bacterial cell death.
Derivatives of the benzimidazole class have been identified as a novel class of DNA gyrase inhibitors. These compounds function by a mechanism distinct from that of fluoroquinolones, which also target DNA gyrase. This alternative binding mode allows some benzimidazoles to retain activity against fluoroquinolone-resistant bacterial strains. Specifically, certain benzimidazole ureas have been shown to be dual-targeting inhibitors, acting on both DNA gyrase and another type II topoisomerase, topoisomerase IV. These inhibitors typically bind to the ATP-binding site of the enzymes.
While tubulin is a well-established target for benzimidazole compounds in eukaryotic cells, particularly in the context of anthelmintic and anticancer activity, it is not a conventional target in bacteria. Bacteria possess a homolog of tubulin called FtsZ, which is involved in cell division. However, current research on benzimidazole's antibacterial mechanisms primarily focuses on targets like DNA gyrase and tRNA (Guanine37-N1)-methyltransferase (TrmD), rather than FtsZ.
| Target Enzyme | General Benzimidazole Mechanism | Significance |
|---|---|---|
| DNA Gyrase (Type II Topoisomerase) | Inhibition of DNA supercoiling, disrupting DNA replication and repair. | Essential for bacterial survival; inhibition leads to bactericidal effects. |
| Topoisomerase IV | Interference with the decatenation of daughter chromosomes following replication. | Crucial for bacterial cell division. |
| tRNA (Guanine37-N1)-methyltransferase (TrmD) | Inhibition of tRNA modification, leading to errors in protein synthesis. | A novel target with potential for broad-spectrum antibacterial activity. |
Antifungal Mechanism of Action in Yeast and Fungal Strains
The antifungal activity of benzimidazole derivatives has been extensively studied, with a primary mechanism involving the disruption of microtubule formation. In fungal cells, microtubules are composed of tubulin polymers and are essential for various cellular functions, including mitosis and intracellular transport. Benzimidazoles are known to bind to fungal β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to an arrest of the cell cycle and ultimately inhibits fungal growth and proliferation.
Another significant antifungal mechanism associated with the broader azole chemical class, which includes some benzimidazole hybrids, is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Azole compounds specifically inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to cell death.
Additionally, some studies suggest that certain imidazole (B134444) derivatives may exert their antifungal effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage in fungal cells.
| Mechanism | Molecular Target | Effect on Fungal Cell |
|---|---|---|
| Microtubule Disruption | β-tubulin | Inhibits polymerization, arrests mitosis, and disrupts cell structure. |
| Ergosterol Biosynthesis Inhibition | Lanosterol 14α-demethylase (a cytochrome P450 enzyme) | Depletes ergosterol, compromising cell membrane integrity and function. |
| Oxidative Stress | Induction of Reactive Oxygen Species (ROS) | Causes damage to cellular components, leading to cell death. |
Antiprotozoal Mechanisms in Parasite Cultures
The antiprotozoal activity of benzimidazoles is well-documented, particularly their use as anthelmintics. The primary mechanism of action in parasitic worms is consistent with their antifungal activity: the inhibition of tubulin polymerization. Parasitic protozoa, like fungi, rely on microtubules for essential functions such as cell division, motility, and maintaining cellular structure. By binding to the β-tubulin subunit of the parasite, benzimidazoles disrupt the formation and function of these critical microtubular structures. This leads to a broad range of detrimental effects, including impaired nutrient uptake and, ultimately, the death of the parasite.
The effectiveness of benzimidazoles against various protozoan parasites, such as Trypanosoma, Leishmania, and Plasmodium, is an area of active research. While tubulin inhibition remains a central hypothesis, other potential mechanisms may also contribute to their antiprotozoal effects. The specific molecular interactions and the full spectrum of targets for 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- within different protozoan species are yet to be fully elucidated.
| Primary Mechanism | Target | Effect on Protozoan Parasite |
|---|---|---|
| Inhibition of Microtubule Synthesis | β-tubulin | Disrupts cell division, motility, and structural integrity, leading to parasite death. |
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. For the benzimidazole (B57391) scaffold, docking studies have been widely applied to understand interactions with various biological targets, including enzymes and receptors.
Docking algorithms predict the binding conformation, or "pose," of a ligand within a protein's active site. The simulation scores these poses based on a calculated binding affinity or energy, typically expressed in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.
Table 1: Illustrative Binding Energies of Benzimidazole Derivatives with Protein Targets
This table presents examples of binding energies found in the literature for various benzimidazole compounds to demonstrate typical results from docking studies.
| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) |
| 2-Phenylbenzimidazole | Protein Kinase | -8.2 |
| Substituted Benzimidazoles | Beta-Tubulin | -7.11 to -8.50 |
| Benzimidazole Hybrids | Fungal Lanosterol (B1674476) 14α-demethylase | -10.928 |
| Benzimidazole Derivatives | SARS-CoV-2 Mpro | ~ -7.0 to -8.0 |
Identification of Critical Residues for Binding
A significant outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. Analysis of the docked poses reveals which residues form hydrogen bonds, ionic interactions, hydrophobic interactions, or van der Waals contacts with the ligand. In studies on benzimidazoles targeting beta-tubulin, residues such as THR A:340, TYR A:312, and PHE A:296 have been identified as forming crucial hydrogen bond and pi-pi interactions. Similarly, when targeting the main protease (Mpro) of SARS-CoV-2, residues like Thr199, Leu287, and Asp289 have been shown to interact with benzimidazole derivatives. Understanding these key interactions is vital for designing more potent and selective inhibitors.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide detailed information about electron distribution, molecular orbitals, and various reactivity descriptors. Such studies are fundamental to understanding a molecule's intrinsic stability, reactivity, and potential interaction mechanisms.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which a molecule is most likely to donate electrons, relating to its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. For benzimidazole derivatives, DFT calculations are used to determine the energies of these orbitals and the resulting gap, which helps in predicting their bioactivity. The distribution of HOMO and LUMO electron density across the molecule can also pinpoint the regions most likely to be involved in charge-transfer interactions.
Table 2: Representative Frontier Orbital Energies for a Benzimidazole Derivative
This table provides an example of data obtained from DFT calculations on a substituted imidazole (B134444) compound, illustrating the concept.
| Parameter | Energy (eV) |
| E(HOMO) | -5.2822 |
| E(LUMO) | -1.2715 |
| Energy Gap (ΔE) | 4.0106 |
Investigation of Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Hardness)
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."
Electronic Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): This index, defined as ω = μ²/2η, measures the energy stabilization when the system acquires an additional electronic charge from the environment. It quantifies the global electrophilic nature of a molecule.
These descriptors are valuable for comparing the reactivity of different benzimidazole derivatives and for understanding their potential to participate in various chemical reactions, including those with biological targets.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Dynamics
MD simulations are used to validate docking results and to assess the stability of the predicted ligand-protein complex. Key analyses performed on the simulation trajectory include:
Root Mean Square Deviation (RMSD): This is monitored for both the protein backbone and the ligand to assess the stability of the system. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the binding pose is stable.
Root Mean Square Fluctuation (RMSF): This analysis reveals the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and those that become more rigid upon ligand binding.
Radius of Gyration (rGyr): This parameter measures the compactness of the protein structure over time.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is analyzed to confirm the importance of these interactions for binding stability.
For benzimidazole derivatives, MD simulations have confirmed the stability of their docked poses within the active sites of targets like SARS-CoV-2 Mpro and beta-tubulin, showing minimal fluctuations and stable interactions over the simulation period.
Understanding Ligand Flexibility and Solvent Effects on Binding
While specific studies on the ligand flexibility and solvent effects of 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- are not extensively documented, general principles from computational studies of similar benzimidazole derivatives can be applied. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of a ligand and its interaction with a biological target in a simulated physiological environment.
Solvent effects are crucial in molecular recognition and binding. Water molecules can mediate interactions between a ligand and a protein, forming hydrogen bond networks that can either stabilize or destabilize the complex. Computational methods, such as including explicit solvent models in MD simulations, can elucidate the role of water in the binding process. For a molecule like 1H-Benzimidazol-2-amine, 6-(1-methylethyl)-, the amine group and the nitrogen atoms in the imidazole ring are potential sites for hydrogen bonding with water, which can compete with direct interactions with a protein receptor. The hydrophobic isopropyl group, on the other hand, would likely favor displacement of water molecules from a nonpolar binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in the rational design of new drugs by predicting the activity of untested molecules.
Development of Predictive Models Based on In Vitro Biological Data
To develop a predictive QSAR model for analogues of 1H-Benzimidazol-2-amine, 6-(1-methylethyl)-, a dataset of compounds with varying substituents on the benzimidazole scaffold and their corresponding in vitro biological data (e.g., IC50 or Ki values) is required. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and HOMO/LUMO energies. For 2-aminobenzimidazoles, the electronic nature of substituents can influence the basicity of the amine and imidazole nitrogens, which can be critical for receptor interaction.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The size of the substituent at the 6-position, such as the 1-methylethyl group, would be a key steric parameter.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build the QSAR model. The quality of the model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds. A robust QSAR model can then be used to predict the biological activity of new, unsynthesized analogues of 1H-Benzimidazol-2-amine, 6-(1-methylethyl)-.
| Descriptor Type | Examples | Relevance to 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- |
| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO Energies | Influences the basicity of the amine and imidazole nitrogens, which is important for receptor interactions. |
| Steric | Molecular Weight, Molecular Volume, Surface Area | The size and shape of the 6-(1-methylethyl) group can determine the fit within a binding pocket. |
| Hydrophobic | LogP, Molar Refractivity | The lipophilicity of the 6-(1-methylethyl) substituent affects membrane permeability and binding to hydrophobic pockets. |
| Topological | Connectivity Indices, Shape Indices | Describes the overall molecular structure and branching, which can be related to biological activity. |
In Silico Screening and Virtual Library Design for Novel Analogues
A validated QSAR model serves as a powerful tool for in silico screening of virtual libraries of novel analogues. A virtual library is a large collection of chemical structures that are designed computationally but have not yet been synthesized.
The design of a virtual library based on the 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- scaffold would involve systematically modifying different positions of the molecule. For instance, a library could be generated by:
Varying the substituent at the 6-position: Replacing the 1-methylethyl group with other alkyl, aryl, or functional groups to explore the effect of size, shape, and electronic properties on activity.
Substitution on the amine group: Introducing different substituents on the 2-amino group to modulate its hydrogen bonding capacity and steric bulk.
Emerging Research Directions and Applications in Chemical Biology
Development of 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- as Chemical Probes for Biological Systems
The development of chemical probes is crucial for elucidating complex biological processes. Benzimidazole (B57391) derivatives are increasingly recognized for their potential in this area due to their intrinsic fluorescence, biocompatibility, and tunable photophysical properties. researchgate.net These characteristics make them excellent candidates for designing probes for bioimaging, molecular recognition, and sensing various analytes within biological systems. researchgate.net
Derivatives of the benzimidazole scaffold have been successfully engineered into fluorescent probes capable of detecting metal ions (like Zn²⁺ and Cu²⁺), anions, changes in pH, and important biomolecules such as proteins and nucleic acids. researchgate.netiitrpr.ac.inrsc.org The mechanism of action for these probes often involves processes like excited-state intramolecular proton transfer (ESIPT), which can lead to desirable properties such as large Stokes shifts and ratiometric responses, allowing for more accurate quantification of analytes. nih.gov
For 1H-Benzimidazol-2-amine, 6-(1-methylethyl)-, the presence of the 2-amino group and the isopropyl substituent at the 6-position offers specific sites for modification. These positions can be functionalized to modulate the compound's fluorescence properties and to introduce specific recognition moieties for targeted biological analytes. For instance, the amino group can be functionalized to create sensors for specific enzymes or to alter the probe's localization within the cell.
Table 1: Potential Applications of Benzimidazole-Based Chemical Probes
| Application Area | Target Analytes | Sensing Mechanism | Reference |
| Bioimaging | Metal ions (Zn²⁺, Fe³⁺), pH, Biothiols | Chelation Enhanced Fluorescence (CHEF), ESIPT | rsc.orgnih.gov |
| Molecular Recognition | Proteins, Nucleic Acids | Fluorescence quenching or enhancement | researchgate.net |
| Environmental Monitoring | Heavy metal ions | Complex formation leading to optical changes | researchgate.net |
| Disease Diagnostics | Hypoxia biomarkers (e.g., Nitroreductase) | Reaction-based fluorescence turn-on | researchgate.net |
The development of 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- as a chemical probe would involve synthetic modifications to optimize its photophysical properties for biological imaging, such as shifting its emission to the visible or near-infrared region to minimize cellular autofluorescence. researchgate.netmdpi.com Furthermore, strategies to improve water solubility would be crucial for its application in aqueous biological environments. researchgate.net
Scaffold Exploration for Advanced Materials Science Applications (e.g., Corrosion Inhibition)
The benzimidazole scaffold is not only valuable in a biological context but also shows significant promise in materials science, particularly in the field of corrosion inhibition. proquest.com Organic compounds containing heteroatoms like nitrogen and sulfur, along with aromatic rings, are known to be effective corrosion inhibitors for various metals and alloys in acidic environments. proquest.comacs.org These molecules function by adsorbing onto the metal surface, forming a protective film that blocks the active sites for corrosion. acs.orgresearchgate.net
Numerous studies have demonstrated the efficacy of benzimidazole derivatives in preventing the corrosion of mild steel, carbon steel, and copper in acidic media. acs.orgpeacta.orgresearchgate.net The inhibition efficiency of these compounds is influenced by their concentration, the temperature, and their molecular structure. peacta.org The presence of the benzimidazole ring, with its π-electron system and nitrogen atoms, facilitates strong adsorption onto the metal surface. peacta.org
The adsorption of benzimidazole derivatives on metal surfaces often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. peacta.orgresearchgate.net Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these compounds typically act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. researchgate.netpeacta.org
Table 2: Corrosion Inhibition Efficiency of Selected Benzimidazole Derivatives
| Inhibitor | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
| 2-mercaptobenzimidazole | Mild Steel | 1M HCl | >90 | researchgate.net |
| 2-methylbenzimidazole | Mild Steel | 1M HCl | ~85 | researchgate.net |
| Benzimidazole | Mild Steel | 1M HCl | ~80 | researchgate.net |
| MSBP | Carbon Steel | 1 M HCl | 98 | peacta.orgafricaresearchconnects.com |
| MSVP | Carbon Steel | 1 M HCl | 97 | peacta.orgafricaresearchconnects.com |
| EMSB | Carbon Steel | 1 M HCl | 93 | peacta.orgafricaresearchconnects.com |
Theoretical studies using Density Functional Theory (DFT) have provided insights into the mechanism of inhibition, correlating the molecular structure of the inhibitors with their performance. nih.gov Parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are used to predict the adsorption behavior and reactivity of the inhibitor molecules. nih.gov For 1H-Benzimidazol-2-amine, 6-(1-methylethyl)-, the presence of the electron-donating amino and isopropyl groups would likely enhance its ability to adsorb onto a metal surface, making it a promising candidate for corrosion inhibition applications.
Integration with 'Omics' Technologies for Deeper Mechanistic Understanding (e.g., Proteomics)
The elucidation of the mechanism of action of bioactive compounds is a central goal in chemical biology and drug discovery. The integration of chemical probes with 'omics' technologies, particularly proteomics, provides a powerful platform for identifying the protein targets of small molecules and understanding their cellular effects. korea.ac.krpasteur.fr
Chemical proteomics strategies often involve the design of a chemical probe based on the bioactive molecule of interest. This probe is typically modified with a reactive group for covalent labeling of target proteins or an affinity tag (like biotin) for pull-down experiments. conicet.gov.ar Following incubation with a cell lysate or in living cells, the probe-labeled proteins are enriched and subsequently identified and quantified using mass spectrometry-based proteomics. conicet.gov.ar
While there are no specific proteomics studies published for 1H-Benzimidazol-2-amine, 6-(1-methylethyl)-, the general approach is highly applicable. A derivative of this compound could be synthesized with an appropriate tag. This tagged probe could then be used to identify its direct binding partners within a complex proteome, shedding light on its potential biological functions. For example, a study on the related nitroimidazole drug, benznidazole, utilized an immobilized form of the drug to enrich and identify interacting proteins from Trypanosoma cruzi lysates. conicet.gov.ar
Table 3: Common Approaches in Chemical Proteomics for Target Identification
| Approach | Description | Key Features |
| Affinity-Based Probes | A bioactive molecule is tagged with an affinity handle (e.g., biotin). The probe and its interacting proteins are pulled down from a lysate and identified by mass spectrometry. | Identifies both direct and indirect binding partners. |
| Activity-Based Protein Profiling (ABPP) | Uses reactive probes that covalently bind to the active site of a specific class of enzymes, allowing for the assessment of enzyme activity in complex proteomes. | Provides information on the functional state of enzymes. |
| Photo-Affinity Labeling | A probe is designed with a photo-activatable cross-linking group. Upon UV irradiation, the probe covalently binds to its target proteins in close proximity. | Allows for the capture of interactions in a cellular context. |
By applying such proteomic approaches, researchers can move beyond predicting the targets of 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- based on its structural similarity to other compounds and gain direct experimental evidence of its molecular interactions within a biological system. This deeper mechanistic understanding is invaluable for its further development as a research tool or a therapeutic lead.
Potential in Rational Drug Design Strategies (Pre-clinical Focus, Non-human)
The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This versatility has led to the development of numerous benzimidazole-containing drugs with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. researchgate.netnih.gov The structural and electronic properties of the benzimidazole ring system allow it to participate in various non-covalent interactions with biological macromolecules, making it an excellent starting point for rational drug design. researchgate.net
A significant area of focus for benzimidazole derivatives has been the development of protein kinase inhibitors. rsc.orgnih.govnih.gov Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. rsc.org The benzimidazole core can act as a scaffold that mimics the adenine (B156593) part of ATP, the natural substrate for kinases, allowing these compounds to function as ATP-competitive inhibitors. nih.gov
Structure-activity relationship (SAR) studies of benzimidazole derivatives have provided valuable insights for the rational design of potent and selective kinase inhibitors. benthamdirect.comrroij.comsemanticscholar.org These studies systematically explore how modifications at different positions of the benzimidazole ring affect the compound's inhibitory activity and selectivity for specific kinases. For 1H-Benzimidazol-2-amine, 6-(1-methylethyl)-, the 2-amino group and the 6-isopropyl substituent are key positions for synthetic modification to optimize its interaction with a target kinase's active site. For instance, a recent study on the development of PqsR inhibitors for Pseudomonas aeruginosa infections identified a derivative containing a 6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine moiety as a potent antagonist. acs.org
Table 4: Selected Kinase Targets for Benzimidazole-Based Inhibitors
| Kinase Family | Therapeutic Area | Example of Benzimidazole Inhibitor | Reference |
| RAF Kinases | Cancer | Orally bioavailable benzimidazole reverse amides | novartis.com |
| Rho Kinases (ROCK) | Glaucoma | Benzimidazole derivatives | nih.gov |
| Aurora Kinases, CDKs, VEGFR-2 | Cancer | Substituted benzimidazoles | nih.gov |
| EGFR, BRAFV600E | Cancer | Benzimidazole-based derivatives | nih.gov |
The rational design process for developing 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- as a potential drug candidate would involve computational modeling and molecular docking studies to predict its binding mode with various kinase targets. nih.gov This would be followed by the synthesis of a focused library of analogues with modifications at key positions to probe the SAR. These compounds would then be evaluated in preclinical, non-human in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
Conclusion and Future Perspectives in Benzimidazole Research
Synthesis of Key Academic Contributions and Unresolved Research Questions
Research into benzimidazole (B57391) derivatives has yielded significant contributions to medicine, with numerous compounds approved for clinical use. benthamdirect.com These include anthelmintics (e.g., albendazole, mebendazole), proton pump inhibitors (e.g., omeprazole, lansoprazole), and antihistamines (e.g., astemizole). benthamdirect.combenthamdirect.com The 2-aminobenzimidazole (B67599) core, a key feature of 1H-Benzimidazol-2-amine, 6-(1-methylethyl)-, is a particularly important structural motif in medicinal chemistry. innovareacademics.inresearchgate.net This moiety contains a cyclic guanidine (B92328) structure which imparts an amphoteric character and provides hydrogen bonding capabilities crucial for target interaction. benthamdirect.combenthamscience.com
A significant body of research has focused on the anticancer properties of benzimidazole derivatives. biotech-asia.orgnih.gov These compounds have been shown to act through various mechanisms, including the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for cell division. biotech-asia.org Other mechanisms include DNA intercalation and the inhibition of key enzymes like topoisomerases and various kinases. biotech-asia.org The substitution pattern on the benzimidazole ring is critical for defining the specific biological activity and target selectivity. impactfactor.org For instance, substitutions at the 5 and 6 positions can influence lipophilicity and cellular uptake. biotech-asia.org
Despite these advances, several unresolved research questions remain:
Target Selectivity and Off-Target Effects: While many benzimidazole derivatives show potent activity, achieving high selectivity for cancer cells over healthy cells remains a challenge. nih.gov A deeper understanding of the structural features that govern target specificity is needed to minimize off-target effects.
Drug Resistance: As with many therapeutic agents, the development of resistance is a significant hurdle. biotech-asia.org The mechanisms of resistance to benzimidazole-based drugs are not fully elucidated, and strategies to overcome resistance are an active area of research.
Structure-Activity Relationships (SAR): While general SAR principles for benzimidazoles have been established, the precise influence of specific substituents, such as the 6-(1-methylethyl) group, on the pharmacokinetic and pharmacodynamic properties is often not predictable and requires empirical investigation. impactfactor.org A more granular understanding of SAR would facilitate the rational design of more potent and selective compounds.
Mechanisms of Action: For many novel benzimidazole derivatives, the exact molecular mechanism of action is not fully understood. Identifying the specific cellular targets and pathways modulated by compounds like 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- is crucial for their further development.
Future Trajectories for the Study of 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- and its Derivatives
The future study of 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- and related derivatives is likely to follow several key trajectories, leveraging modern drug discovery technologies.
One promising direction is the application of computational methods, including artificial intelligence and machine learning, to predict the biological activities and optimize the structures of new benzimidazole analogues. biotech-asia.org These in silico approaches can accelerate the identification of potent and selective compounds by simulating their interactions with biological targets. biotech-asia.org For example, a recent study identified a related compound, 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile, as a potent antagonist of the PqsR quorum sensing receptor in Pseudomonas aeruginosa, highlighting the potential of this scaffold in antibacterial drug discovery. acs.orgnih.gov
Another important avenue of research is the exploration of novel biological targets. While much of the focus has been on cancer and infectious diseases, the versatility of the benzimidazole scaffold suggests that derivatives of 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- could be developed for other therapeutic areas. High-throughput screening of this compound and its analogues against a wide range of biological targets could uncover new and unexpected activities. researchgate.net
Furthermore, the development of more efficient and sustainable synthetic methodologies will be crucial. researchgate.net Green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents, can make the production of benzimidazole derivatives more environmentally benign and cost-effective. impactfactor.orgresearchgate.net
The table below outlines potential research directions for the specified compound and its derivatives.
| Research Trajectory | Description | Potential Impact |
| Target Identification and Validation | Employing chemoproteomics and other advanced techniques to identify the specific cellular binding partners of 1H-Benzimidazol-2-amine, 6-(1-methylethyl)-. | Elucidation of the mechanism of action and identification of new therapeutic targets. |
| Lead Optimization | Systematic modification of the 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- scaffold to improve potency, selectivity, and pharmacokinetic properties. | Development of drug candidates with improved efficacy and safety profiles. |
| Combinatorial Chemistry | Synthesis of a library of derivatives with diverse substitutions at various positions of the benzimidazole ring. | Rapid exploration of the chemical space around the lead compound to identify analogues with superior properties. |
| Advanced Drug Delivery Systems | Formulation of 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- derivatives into nanocarriers, such as liposomes or polymeric nanoparticles, to improve solubility and targeted delivery. biotech-asia.org | Enhanced bioavailability and reduced systemic toxicity. |
Broader Implications for Fundamental Chemical Biology and Medicinal Chemistry (Non-clinical)
The study of 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- and its derivatives has broader implications beyond the development of a single therapeutic agent. This line of research contributes to our fundamental understanding of molecular recognition and the principles of drug design.
By systematically investigating the interactions of these compounds with various biological targets, researchers can gain valuable insights into the structural and electronic features that govern binding affinity and selectivity. This knowledge can then be applied to the design of other small molecule probes and inhibitors for a wide range of proteins.
Furthermore, the development of novel synthetic routes to functionalized benzimidazoles expands the toolkit available to medicinal chemists. benthamdirect.com These new methods can facilitate the synthesis of other complex heterocyclic compounds with potential therapeutic value.
Q & A
Q. What are the common synthetic methodologies for preparing 6-(1-methylethyl)-1H-benzimidazol-2-amine derivatives?
Synthesis typically involves cyclization of o-phenylenediamine derivatives with appropriate carbonyl sources. For example:
- Step 1 : React 4-isopropyl-o-phenylenediamine with cyanogen bromide (BrCN) in ethanol under reflux to form the benzimidazole core .
- Step 2 : Purify via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to isolate the target compound.
- Optimization : Microwave-assisted synthesis can reduce reaction time from 12 hours to 30 minutes at 120°C .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 6-isopropyl-1H-benzimidazol-2-amine?
Q. What are the key solubility and stability considerations for this compound in various solvents?
- Solubility : Moderately soluble in DMSO and DMF, poorly soluble in water. Use polar aprotic solvents for reactions .
- Stability : Degrades under prolonged UV exposure. Store in amber vials at –20°C in anhydrous conditions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of 6-(1-methylethyl)-substituted benzimidazol-2-amine derivatives?
Q. What strategies are employed to resolve contradictions in reported biological activities of structurally similar benzimidazole derivatives?
- Meta-Analysis : Compare datasets using standardized assays (e.g., MIC for antimicrobial activity) across studies .
- Structural Re-evaluation : Verify substituent positions via X-ray crystallography to rule out misassignment (e.g., 5- vs. 6-substituted analogs) .
- Computational Modeling : Apply QSAR to differentiate electronic effects of isopropyl vs. sulfonyl groups on bioactivity .
Q. How do electronic effects of the 6-isopropyl substituent influence the compound's reactivity in further functionalization reactions?
- Electron-Donating Nature : The isopropyl group increases electron density at the benzimidazole core, enhancing electrophilic substitution at the 4-position .
- Steric Hindrance : Bulkier substituents (e.g., tert-butyl vs. isopropyl) reduce accessibility for nucleophilic attack at the 1-position .
- Case Study : Sulfonation at the 5-position requires harsher conditions (H₂SO₄, 60°C) due to steric shielding from the 6-isopropyl group .
Methodological Notes
- Data Contradiction Analysis : Cross-validate spectral data with multiple techniques (e.g., IR + NMR) to confirm substituent placement .
- Biological Assay Design : Include positive controls (e.g., albendazole for antiparasitic studies) and account for solvent interference in activity assays .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
